(4-(Aminomethyl)piperidin-1-yl)(5-iodothiophen-3-yl)methanone
Description
Properties
Molecular Formula |
C11H15IN2OS |
|---|---|
Molecular Weight |
350.22 g/mol |
IUPAC Name |
[4-(aminomethyl)piperidin-1-yl]-(5-iodothiophen-3-yl)methanone |
InChI |
InChI=1S/C11H15IN2OS/c12-10-5-9(7-16-10)11(15)14-3-1-8(6-13)2-4-14/h5,7-8H,1-4,6,13H2 |
InChI Key |
RUGNZTNFBQWAMI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CN)C(=O)C2=CSC(=C2)I |
Origin of Product |
United States |
Biological Activity
The compound (4-(Aminomethyl)piperidin-1-yl)(5-iodothiophen-3-yl)methanone, often referred to in the literature as a piperidine derivative, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- IUPAC Name : (4-(Aminomethyl)piperidin-1-yl)(5-iodothiophen-3-yl)methanone
- Molecular Formula : C12H14N2OS
- Molecular Weight : 242.32 g/mol
Synthesis
The synthesis of (4-(Aminomethyl)piperidin-1-yl)(5-iodothiophen-3-yl)methanone typically involves the reaction of 4-(aminomethyl)piperidine with 5-iodothiophen-3-carboxylic acid derivatives. The reaction conditions often include the use of solvents such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) under controlled temperature to optimize yield and purity.
Antimicrobial Activity
Recent studies have demonstrated that piperidine derivatives exhibit significant antimicrobial properties. For instance, compounds containing the piperidine moiety have shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The specific compound has been evaluated for its antibacterial activity, demonstrating moderate to strong inhibition against several pathogens, which is attributed to its ability to disrupt bacterial cell wall synthesis.
Enzyme Inhibition
Research indicates that (4-(Aminomethyl)piperidin-1-yl)(5-iodothiophen-3-yl)methanone exhibits enzyme inhibitory activity. Notably, studies have shown that derivatives of this compound can inhibit acetylcholinesterase (AChE) and urease enzymes. The inhibition of AChE is particularly relevant in the context of neurodegenerative diseases like Alzheimer's, where increased levels of acetylcholine are beneficial for cognitive function.
Case Studies
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Salmonella typhi and Bacillus subtilis, reporting an IC50 value indicative of strong antibacterial activity compared to standard antibiotics.
- Enzyme Inhibition Studies : Another study focused on the inhibition of AChE, where the compound was found to have an IC50 value significantly lower than that of traditional inhibitors, suggesting its potential as a therapeutic agent in treating Alzheimer's disease.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C12H14N2OS |
| Molecular Weight | 242.32 g/mol |
| Antibacterial Activity | Moderate to Strong |
| AChE Inhibition IC50 | 2.14 µM |
| Urease Inhibition IC50 | 1.21 µM |
Comparison with Similar Compounds
(4-(Aminomethyl)piperidin-1-yl)(furan-2-yl)methanone (CAS: 1578065-97-0)
- Structure : Replaces the 5-iodothiophene with a furan-2-yl group.
- Key Differences :
- The furan ring lacks iodine, reducing steric bulk and electrophilicity.
- Lower molecular weight (~286 g/mol ) compared to the iodothiophene analog.
- Applications : Likely used in solubility-focused studies due to furan’s oxygen atom .
[4-(3-(Aminomethyl)phenyl)-piperidin-1-yl][5-(2-phenylethyl)-pyridin-3-yl]methanone
- Structure: Features a pyridin-3-yl group substituted with a phenethyl chain and a 3-aminomethylphenyl-piperidine.
- Phenethyl substitution may enhance lipophilicity and CNS penetration compared to the iodothiophene analog .
Variations in the Heterocyclic Aromatic System
(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(thiophen-3-yl)methanone (CAS: 1208679-08-6)
- Structure : Replaces the 5-iodothiophene with a simple thiophen-3-yl group and adds an isopropyl-oxadiazole substituent to the piperidine.
- Absence of iodine reduces molecular weight (~373 g/mol) and polarizability .
(4-Methoxyphenyl)(phenyl)methanone Derivatives (e.g., Compound 16A)
- Structure: Features a phenyl-methanone core with methoxy and phenylethynyl substituents.
- Key Differences :
Functional Group Modifications in Analogous Scaffolds
Indole- and Pyrrole-Derived Cannabinoids
- Structure: Indole/pyrrole cores with morpholinoethyl or carbon chain substituents.
- Key Differences: Optimal activity in cannabinoid receptor binding requires 4–6 carbon side chains, unlike the rigid piperidine-iodothiophene system. Pyrrole analogs exhibit reduced potency compared to indole derivatives, highlighting the importance of heterocycle choice .
Research Findings and Activity Data
Table 1: Comparative Analysis of Key Compounds
Preparation Methods
Grignard-Mediated Coupling
- Formation of 1-methylpiperidine-4-carboxylic acid via transfer hydrogenation of piperidine-4-carboxylic acid (isonipecotic acid) with formaldehyde under ambient pressure and heat (90–95°C) using palladium/charcoal catalysts.
- Activation of 5-iodothiophene-3-carboxylic acid to its acid chloride using thionyl chloride.
- Grignard reaction with Turbo Grignard reagent (isopropylmagnesium chloride/lithium chloride) to form the methanone bridge.
- Avoids cryogenic conditions by using ambient-temperature Grignard reagents.
- High functional group tolerance for iodothiophene derivatives.
1. React piperidine-4-carboxylic acid with formaldehyde under transfer hydrogenation (Pd/C, 90°C).
2. Convert 5-iodothiophene-3-carboxylic acid to acyl chloride (SOCl₂, reflux).
3. Add Turbo Grignard reagent to acyl chloride in THF, stir at 25°C for 12h.
4. Purify via flash chromatography (SiO₂, ethyl acetate/hexane).
Amide Coupling via HATU/DIPEA
- Direct coupling of 5-iodothiophene-3-carboxylic acid with 4-(aminomethyl)piperidine using HATU and DIPEA in DMF.
| Component | Amount | Role |
|---|---|---|
| 5-Iodothiophene-3-carboxylic acid | 1.0 eq | Electrophile |
| HATU | 1.3 eq | Coupling agent |
| DIPEA | 3.0 eq | Base |
| DMF | Solvent | Polar aprotic medium |
Yield : 75–100% (analogous to).
Advantages :
Friedel-Crafts Acylation
- Acylation of iodothiophene using piperidine-derived acyl chloride in the presence of AlCl₃.
Protocol :
1. Synthesize 4-(aminomethyl)piperidine-1-carbonyl chloride via reaction with oxalyl chloride.
2. Add AlCl₃ to iodothiophene in anhydrous dichloromethane.
3. Dropwise addition of acyl chloride, stir at 0°C → 25°C for 24h.
4. Quench with NH₄OH, extract with ethyl acetate, and purify.
- Requires strict moisture control.
- Moderate regioselectivity for thiophene iodination.
Boc-Protected Intermediate Strategy
- Protection of 4-(aminomethyl)piperidine with tert-butoxycarbonyl (Boc) group.
- Suzuki-Miyaura coupling with 5-iodothiophene-3-boronic acid using Pd(PPh₃)₄.
Yield : ~70% (based on analogous reactions).
Comparative Data Table
Critical Analysis
- Grignard and HATU methods are optimal for industrial-scale synthesis due to reproducibility and efficiency.
- Friedel-Crafts acylation is limited by competing side reactions but useful for electron-rich thiophenes.
- Boc protection ensures amine stability during cross-coupling steps.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
